Calculated LogP (XlogP3) and Lipinski Compliance as a Predictor of CNS Permeability and Oral Bioavailability
The calculated partition coefficient (XlogP3) of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is 0.1, placing it in a favorable range for central nervous system (CNS) penetration and oral absorption per Lipinski's Rule of Five. In contrast, the closely related analogue N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine exhibits a significantly higher XlogP of 1.4, indicating greater lipophilicity that may lead to poorer solubility, increased plasma protein binding, and reduced CNS exposure. This quantitative difference is critical for selecting a lead scaffold in neuroinflammation or pain research programs [1].
| Evidence Dimension | Calculated Lipophilicity (XlogP3) |
|---|---|
| Target Compound Data | 0.1 (C9H15N5) |
| Comparator Or Baseline | 1.4 (N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine, C11H19N5) |
| Quantified Difference | Δ = -1.3 log units (14-fold lower lipophilicity) |
| Conditions | In silico prediction using XlogP3 algorithm, as reported in the GLASS ligand database |
Why This Matters
A lower logP value (0.1 vs 1.4) is a key decision point for researchers prioritizing lead compounds with a higher probability of achieving CNS exposure and favorable pharmacokinetics without solubility limitations.
- [1] GLASS (GPCR-Ligand Association) Database. (n.d.). Ligand Entry: SCHEMBL605178 (N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine). XlogP: 1.4. University of Michigan. View Source
